5-methyl-UTP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methyl-UTP can be synthesized through a series of chemical reactions starting from uridine. The methylation of uridine at the 5th carbon position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the methylation of uridine followed by phosphorylation under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-UTP undergoes various chemical reactions, including:

Substitution Reactions: The methyl group at the 5th position can participate in nucleophilic substitution reactions.

Phosphorylation: The triphosphate group can be further modified or used in enzymatic reactions to form RNA molecules.

Common Reagents and Conditions

Methylating Agents: Methyl iodide, dimethyl sulfate.

Phosphorylating Agents: Phosphorus oxychloride (POCl3), bases like triethylamine.

Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis.

Major Products

The major product of these reactions is this compound itself, which can be incorporated into RNA molecules during in vitro transcription processes .

Applications De Recherche Scientifique

In Vitro Transcription and mRNA Synthesis

5-methyl-UTP is commonly used in in vitro transcription systems to synthesize messenger RNA (mRNA). Its incorporation into mRNA can enhance the stability and reduce the immunogenicity of the resulting transcripts. Research indicates that synthetic mRNAs containing this compound exhibit improved performance in cellular contexts, leading to higher protein expression levels compared to unmodified mRNA.

Case Study: Enhanced Protein Expression

A study demonstrated that replacing uridine triphosphate (UTP) with this compound during mRNA synthesis resulted in increased expression of enhanced green fluorescent protein (eGFP) in various cell lines. The modified eGFP mRNA showed greater stability and reduced innate immune responses, facilitating broader applications in gene therapy and vaccine development .

Epigenetic Studies

This compound plays a crucial role in epigenetic research, particularly in understanding RNA modifications and their effects on gene expression. The presence of 5-methyluridine in RNA molecules can influence mRNA stability and translation efficiency.

Data Table: Comparison of RNA Modifications

| Modification Type | Effect on Stability | Immunogenicity | Application Area |

|---|---|---|---|

| This compound | High | Low | Gene therapy, Vaccines |

| Pseudouridine | Moderate | Low | RNA therapeutics |

| 5-Methyl-Cytidine | High | Moderate | Epigenetics |

Aptamer Development

Aptamers are short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The incorporation of this compound into aptamer sequences can enhance their binding properties and stability, making them valuable tools for therapeutic and diagnostic applications.

Case Study: Improved Aptamer Stability

Research has shown that aptamers synthesized with this compound demonstrate increased resistance to nucleolytic degradation compared to those synthesized with standard nucleotides. This enhancement allows for prolonged activity in biological systems, expanding their potential use in targeted drug delivery and biosensing applications .

Therapeutic Applications

The unique properties of this compound have led to its exploration in therapeutic contexts, particularly for developing RNA-based drugs. Its ability to evade immune detection makes it an attractive candidate for therapies aimed at modulating immune responses.

Case Study: RNA Therapeutics

In a clinical setting, synthetic mRNAs modified with this compound have been evaluated for their potential to induce specific immune responses without triggering excessive inflammation. This characteristic is particularly beneficial for vaccines targeting infectious diseases or cancer .

Mécanisme D'action

The mechanism of action of 5-methyl-UTP involves its incorporation into RNA molecules during transcription. The methyl group at the 5th position of uracil enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences the translation efficiency of RNA, thereby affecting gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine triphosphate (UTP): The unmodified form of 5-methyl-UTP, used as a substrate in RNA synthesis.

5-Methylcytidine triphosphate (5-methyl-CTP): Another methylated nucleoside triphosphate with similar applications in RNA modification.

Uniqueness

This compound is unique due to its specific methylation at the 5th carbon position of uracil, which significantly enhances RNA stability and translation efficiency compared to its unmodified counterpart, uridine triphosphate .

Propriétés

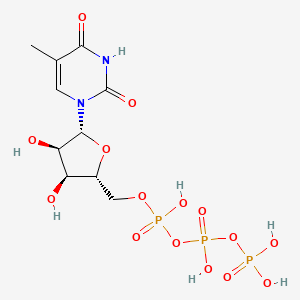

Formule moléculaire |

C10H17N2O15P3 |

|---|---|

Poids moléculaire |

498.17 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |

Clé InChI |

RZCIEJXAILMSQK-JXOAFFINSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.